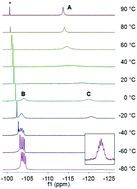Desolvation and aggregation of sterically demanding alkali metal diarylphosphides†
Dalton Transactions Pub Date: 2017-09-29 DOI: 10.1039/C7DT02238G
Abstract
The reaction between (Dipp)2PH and one equivalent of n-BuLi, PhCH2Na or PhCH2K in THF gives the complexes [(Dipp)2P]Li(THF)3 (2a), {[(Dipp)2P]Na(THF)2}2 (3a) and [(Dipp)2P]K(THF)4 (4a), respectively [Dipp = 2,6-iPr2C6H3]. Exposure of these compounds to vacuum yields the alternative solvates [(Dipp)2P]Li(THF)2 (2b), [(Dipp)2P]Na(THF)1.5 (3b), and [(Dipp)2P]K (4b), respectively; the alternative adduct [(Dipp)2P]Na(PMDETA) (3c) was prepared by treatment of 3a with PMDETA. Treatment of (Dipp)(Mes)PH or (Mes)2PH with one equivalent of n-BuLi in THF gives the complexes [(Dipp)(Mes)P]Li(THF)3 (7a) and [(Mes)2P]2Li2(THF)2(OEt2) (8a) after crystallisation from diethyl ether [Mes = 2,4,6-Me3C6H2]; crystallisation of 8a from hexane gives the alternative adduct [(Mes)2P]Li(THF)3 (8b). Exposure of 7a, 8a and 8b to vacuum leads to loss of coordinated solvent, yielding the solvates [(Dipp)(Mes)P]Li(THF)2 (7b) and [(Mes)2P]Li(THF) (8c). The solid-state structures of complexes 2a, 3a, 3c, 4a, 7a, 8a, and 8b have been determined by X-ray crystallography. Variable-temperature 31P{1H} and 7Li NMR spectroscopy indicates that 2b, 3b and 7b are subject to a monomer–dimer equilibrium in solution, where the monomeric forms are favoured at low temperature. In contrast, variable-temperature 31P{1H} and 7Li NMR spectroscopy suggests that 8c is subject to a dynamic equilibrium between a dimer and a cyclic trimer in solution, where the trimer is favoured at low temperatures.

Recommended Literature
- [1] New Honorary Member
- [2] Neutral and cationic tungsten(vi) fluoride complexes with tertiary phosphine and arsine coordination†
- [3] Physicochemical characteristics of attached biofilm on granular activated carbon for thermophilic biohydrogen production
- [4] Ultrasensitive and direct fluorescence detection of RDX explosive vapor via side-chain terminal functionalization of a polyfluorene probe†
- [5] Preparation of in situ forming and injectable alginate/mesoporous Sr-containing calcium silicate composite cement for bone repair
- [6] G protein-coupled receptors as challenging druggable targets: insights from in silico studies
- [7] DFT investigation of the ‘quasi-living’ propenepolymerisation with Cp*TiMe3/B(C6F5)3: the ‘naked cation’ approach†
- [8] Diastereoselective synthesis of half-sandwich chiral-at-metal cobaltacycles by oxidative cyclisation†
- [9] A heated rock crack captures and polymerizes primordial DNA and RNA†
- [10] Recyclable Ru/C catalyzed oxidative cyanation of tertiary amines with TBHP†










